Bavachinin

PPAR Agonism Metabolic Syndrome Transcription Factor Activation

Bavachinin (7-O-Methylbavachin) is a prenylated flavonoid isolated from Psoralea corylifolia seeds. Its unique 7-O-methyl group confers selective PPAR-γ agonism (EC50=0.74 μM) over PPAR-α (4.00 μM) and PPAR-β/δ (8.07 μM), competitive hMAO-B inhibition (IC50=8.82 μM), and HIF-1α antagonism. Critically, Bavachinin cannot be substituted with analogs like Bavachin or Isobavachalcone—their divergent functional groups produce mechanistically opposite results, invalidating comparative analyses. Purchase high-purity Bavachinin to ensure data integrity in metabolic, neuro, and oncology research.

Molecular Formula C21H22O4
Molecular Weight 338.4 g/mol
CAS No. 19879-30-2
Cat. No. B190651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBavachinin
CAS19879-30-2
Synonymsbavachinin
Molecular FormulaC21H22O4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=CC2=C(C=C1OC)OC(CC2=O)C3=CC=C(C=C3)O)C
InChIInChI=1S/C21H22O4/c1-13(2)4-5-15-10-17-18(23)11-20(14-6-8-16(22)9-7-14)25-21(17)12-19(15)24-3/h4,6-10,12,20,22H,5,11H2,1-3H3/t20-/m0/s1
InChIKeyVOCGSQHKPZSIKB-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Bavachinin (CAS 19879-30-2) is a Differentiated Prenylated Flavonoid for Metabolic & Neurodegenerative R&D


Bavachinin (7-O-Methylbavachin; CAS 19879-30-2) is a prenylated flavonoid isolated from the seeds of Psoralea corylifolia [1]. It functions as a pan-PPAR (peroxisome proliferator-activated receptor) agonist with significant selectivity for PPAR-γ, a HIF-1α inhibitor with anti-angiogenic properties, and a modulator of amyloid-beta aggregation [2][3]. Unlike its close structural analogs such as Bavachin and Isobavachalcone, Bavachinin exhibits a unique combination of metabolic, anti-inflammatory, and enzyme inhibition profiles that are directly attributable to its specific 7-O-methylation, making it a distinct and non-interchangeable tool for advanced research applications [4].

Bavachinin Procurement Guide: Why Substituting with Bavachin or Isobavachalcone Compromises Scientific Integrity


Procurement specialists should exercise caution: Bavachinin cannot be substituted with closely related in-class compounds like Bavachin or Isobavachalcone. Although all are prenylated flavonoids from Psoralea corylifolia, their specific functional groups dictate divergent biological mechanisms and potency [1]. For instance, the 7-O-methyl group on Bavachinin confers potent PPAR-γ agonism (EC50 = 0.74 μM) and selective MAO-B inhibition, whereas Bavachin (lacking the methyl group) acts as an MAO-B activator [2][3]. Furthermore, Bavachinin promotes off-pathway Aβ42 aggregation, a mechanism distinct from Isobavachalcone's direct inhibition of fibrillization [4]. Using a generic analog in a defined assay will yield data that is not merely less potent but mechanistically opposite, invalidating comparative analyses and wasting resources.

Bavachinin (19879-30-2) Quantitative Evidence Guide for Scientific Selection


Superior PPAR-γ Agonist Potency vs. PPAR-α/β/δ in 293T Cells

Bavachinin exhibits a clear preference for PPAR-γ activation over other PPAR subtypes in a cell-based reporter assay, which is a key differentiator for metabolic disease research. It shows an EC50 of 0.74 μM for PPAR-γ, compared to 4.00 μM for PPAR-α and 8.07 μM for PPAR-β/δ [1].

PPAR Agonism Metabolic Syndrome Transcription Factor Activation

Selective Human MAO-B Inhibition vs. Bavachin's Activating Effect

Bavachinin's functional group difference (7-O-methyl) drives a complete functional reversal in MAO enzyme modulation compared to its close analog Bavachin. Bavachinin acts as a selective competitive inhibitor of human MAO-B (IC50 = 8.82 μM), while Bavachin activates the enzyme [1][2]. Bavachinin is also highly selective for MAO-B over MAO-A (IC50 > 189 μM) [1].

MAO-B Inhibition Parkinson's Disease Neuroprotection

Unique Modulation of Aβ42 Aggregation: Off-Pathway Oligomers vs. Isobavachalcone's Fibril Inhibition

Bavachinin and Isobavachalcone, both isolated from the same source, regulate Aβ42 aggregation via distinct mechanistic pathways. Isobavachalcone directly inhibits both Aβ42 oligomerization and fibrillization, whereas Bavachinin inhibits fibrillization but promotes the formation of off-pathway, large unstructured aggregates [1]. Both compounds, however, attenuate Aβ42-induced toxicity in SH-SY5Y cells [1].

Alzheimer's Disease Amyloid-beta Protein Aggregation

Differential Anti-Proliferative Potency Across Kinase Targets: ALK vs. Cholinesterases

Bavachinin's activity is highly target-dependent, showing potent inhibition of Anaplastic Lymphoma Kinase (ALK) but only moderate activity against cholinesterases. This contrasts with compounds like Bavachin, which are exceptionally potent ALK inhibitors [1]. Bavachinin's ALK IC50 is 1.830 μM, while its anti-proliferative IC50 across various cancer cell lines is higher (48.5 - 61.4 μM), indicating a potential disconnect between direct enzyme inhibition and cellular efficacy [1].

Cancer Research ALK Inhibition Enzyme Kinetics

Defined and Limited Oral Bioavailability vs. Other Psoralea corylifolia Flavonoids

The in vivo translatability of Bavachinin is constrained by its specific pharmacokinetic (PK) profile, which must be factored into experimental design. Bavachinin exhibits rapid oral absorption (Tmax = 0.68 ± 0.21 h) but poor absolute oral bioavailability (F = 5.27%) and a short half-life (T1/2 = 2.27 ± 1.63 h) [1]. While comparative PK data for all analogs is not uniformly available in a single study, this known poor bioavailability is a critical differentiator for in vivo applications compared to formulations or structurally modified derivatives designed to improve this parameter [2].

Pharmacokinetics ADME In Vivo Study Design

Moderate Nitric Oxide (NO) Inhibition vs. Isobavachalcone and Corylifol A

In LPS-activated macrophages, Bavachinin demonstrates a measurable but moderate capacity to inhibit nitric oxide (NO) production, a key marker of inflammation. Its potency (IC50 = 26 μM) is less than that of its structural cousins Isobavachalcone (IC50 = 17 μM) and Corylifol A (IC50 = 21 μM), but it is still a significant contributor to the extract's overall anti-inflammatory effect [1].

Inflammation Immunology Macrophage Activation

Bavachinin's Most Promising & Evidence-Backed Research Application Scenarios


Investigating PPAR-γ-Driven Mechanisms in Metabolic Disorders (Diabetes, NAFLD)

Use Bavachinin as a selective tool compound to activate PPAR-γ-mediated transcription (EC50 = 0.74 μM) without significant cross-activation of PPAR-α (EC50 = 4.00 μM) or PPAR-β/δ (EC50 = 8.07 μM) [1]. This specificity is ideal for studying insulin sensitization, adipogenesis, and lipid metabolism pathways in cell models (e.g., 3T3-L1 adipocytes) and in vivo models (e.g., db/db mice) while minimizing PPAR-α/δ-driven lipid catabolism effects. The data from Section 3, Evidence Item 1, confirms its favorable selectivity profile [1].

Dissecting MAO-B Dependent Pathways in Neurodegeneration (Parkinson's Disease)

Employ Bavachinin as a selective, competitive hMAO-B inhibitor (IC50 = 8.82 μM) to probe the role of MAO-B in dopaminergic neuron survival and oxidative stress [2]. Its distinct functional profile (inhibition) versus its close analog Bavachin (activation) makes it essential for studies where a specific reduction in MAO-B activity is required, as detailed in Section 3, Evidence Item 2 [2].

Probing Non-Canonical Aβ42 Aggregation Pathways in Alzheimer's Disease

Leverage Bavachinin's unique mechanism of promoting off-pathway Aβ42 aggregation to investigate alternative pathways of amyloid toxicity and clearance [3]. Unlike Isobavachalcone which broadly inhibits aggregation, Bavachinin specifically diverts Aβ42 into large, unstructured aggregates. This makes it a specialized tool for studying the role of specific aggregate morphologies in neurotoxicity and cellular response, as supported by the evidence in Section 3, Evidence Item 3 [3].

Evaluating HIF-1α-Targeted Anti-Angiogenic Therapy in Solid Tumor Models

Utilize Bavachinin to inhibit hypoxia-induced HIF-1α activity and downstream angiogenesis in tumor models [4]. Its mechanism of enhancing VHL-HIF-1α interaction provides a specific approach to targeting the hypoxic tumor microenvironment. Researchers should be cognizant of its PK profile (Section 3, Evidence Item 5), which necessitates careful attention to dosing and formulation for sustained in vivo efficacy [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bavachinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.